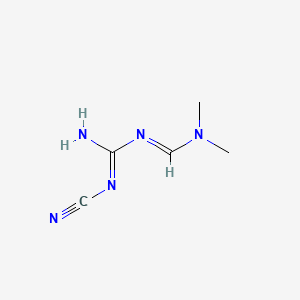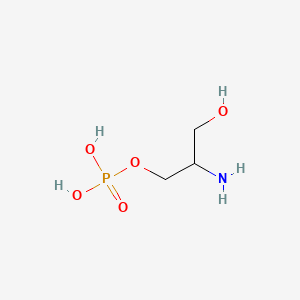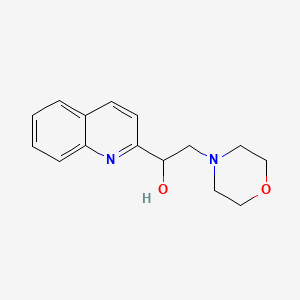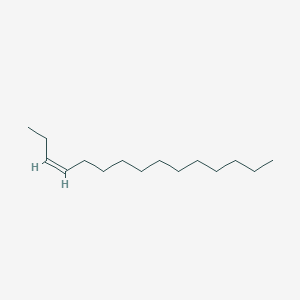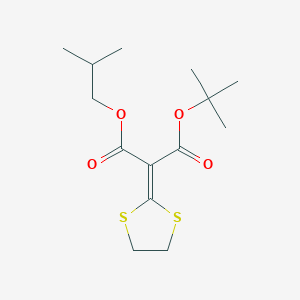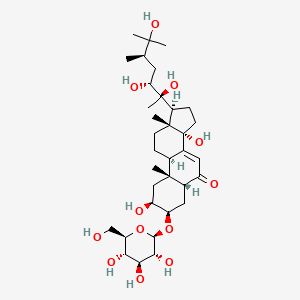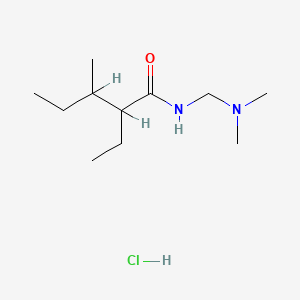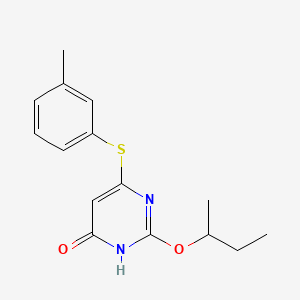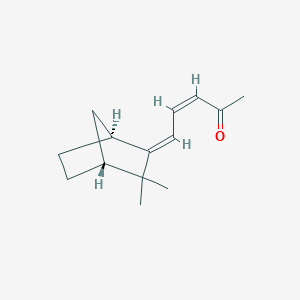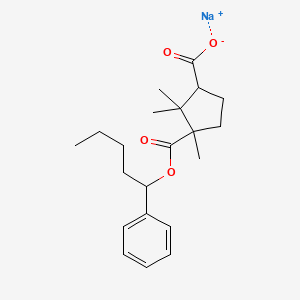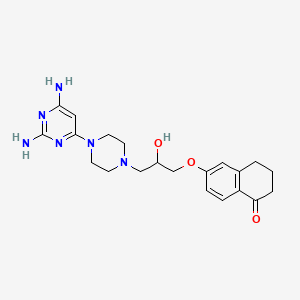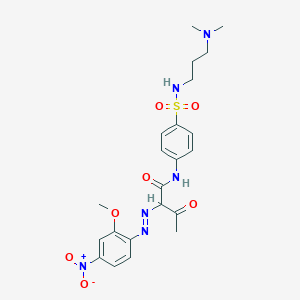
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide is a complex organic compound that features a variety of functional groups, including a sulfonamide, a diazenyl group, and a ketone. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide typically involves multiple steps, each targeting the formation of specific functional groups. Common synthetic routes may include:
Formation of the Sulfonamide Group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
Introduction of the Diazenyl Group: This step often involves a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with an appropriate aromatic compound.
Formation of the Ketone Group: This can be accomplished through various methods, such as oxidation of secondary alcohols or Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To enhance reaction rates and selectivity.
Control of Temperature and Pressure: To ensure optimal reaction conditions.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamide derivatives.
科学的研究の応用
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide may have applications in several fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism by which N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions within biological systems to produce active metabolites.
類似化合物との比較
Similar Compounds
N-(4-(Dimethylamino)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide: Lacks the sulfamoyl group.
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-3-oxobutanamide: Lacks the diazenyl group.
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxyphenyl)diazenyl)-3-oxobutanamide: Lacks the nitro group.
Uniqueness
N-(4-((3-(Dimethylamino)propyl)sulfamoyl)phenyl)-2-((2-methoxy-4-nitrophenyl)diazenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in similar compounds.
特性
CAS番号 |
1065519-44-9 |
|---|---|
分子式 |
C22H28N6O7S |
分子量 |
520.6 g/mol |
IUPAC名 |
N-[4-[3-(dimethylamino)propylsulfamoyl]phenyl]-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C22H28N6O7S/c1-15(29)21(26-25-19-11-8-17(28(31)32)14-20(19)35-4)22(30)24-16-6-9-18(10-7-16)36(33,34)23-12-5-13-27(2)3/h6-11,14,21,23H,5,12-13H2,1-4H3,(H,24,30) |
InChIキー |
MQLUSMUCKZNBBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


